molecular formula C12H14O4 B13944069 Benzenepropanoic acid, 4-(acetyloxy)-, methyl ester CAS No. 54965-55-8

Benzenepropanoic acid, 4-(acetyloxy)-, methyl ester

Cat. No.: B13944069
CAS No.: 54965-55-8
M. Wt: 222.24 g/mol
InChI Key: UOCVMKKUMXGHFF-UHFFFAOYSA-N
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Description

Benzenepropanoic acid, 4-(acetyloxy)-, methyl ester is an organic compound with the molecular formula C12H14O4 It is a derivative of benzenepropanoic acid, featuring an acetyloxy group at the 4-position and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzenepropanoic acid, 4-(acetyloxy)-, methyl ester typically involves the esterification of benzenepropanoic acid derivatives. One common method is the reaction of 4-hydroxybenzenepropanoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid to form the acetyloxy derivative. This intermediate is then esterified using methanol and a strong acid catalyst like hydrochloric acid to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions: Benzenepropanoic acid, 4-(acetyloxy)-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted benzenepropanoic acid derivatives.

Scientific Research Applications

Benzenepropanoic acid, 4-(acetyloxy)-, methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzenepropanoic acid, 4-(acetyloxy)-, methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The acetyloxy group can undergo hydrolysis to release acetic acid, which may then participate in various biochemical pathways. The ester group can also be hydrolyzed to produce the corresponding alcohol and acid, which can further interact with cellular components .

Comparison with Similar Compounds

Properties

CAS No.

54965-55-8

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

methyl 3-(4-acetyloxyphenyl)propanoate

InChI

InChI=1S/C12H14O4/c1-9(13)16-11-6-3-10(4-7-11)5-8-12(14)15-2/h3-4,6-7H,5,8H2,1-2H3

InChI Key

UOCVMKKUMXGHFF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)CCC(=O)OC

Origin of Product

United States

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